N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-6-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]pyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-9-7-11(20-17-9)3-2-6-19-12-5-4-10(8-15-12)13(14)16-18/h4-5,7-8,18H,2-3,6H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGAMWTXYDQBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCOC2=NC=C(C=C2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-39-5 | |
| Record name | N-Hydroxy-6-[3-(3-methyl-5-isoxazolyl)propoxy]-3-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO plays a crucial role in immune regulation and is implicated in various pathological conditions, including cancer and infectious diseases. This article will delve into the biological activity of this compound, summarizing key findings from recent research and presenting data in structured formats.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : Approximately 276.296 g/mol
- Structural Features :
- Pyridine ring
- Hydroxyl group
- Carboximidamide functional group
- Propoxy chain with a 3-methylisoxazole substituent
The unique combination of these features contributes to its biological activity, particularly its interaction with IDO.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
Recent studies indicate that this compound exhibits significant inhibitory activity against IDO. This inhibition is vital as it can enhance the effectiveness of immunotherapies and cancer treatments by modulating the immune response.
The compound binds to the active site of IDO, disrupting its enzymatic function. This action leads to increased levels of tryptophan and decreased levels of kynurenine, which are crucial for immune modulation. The binding affinity and specificity of the compound for IDO have been validated through various biochemical assays.
Comparative Analysis with Similar Compounds
To understand the efficacy of this compound, it is essential to compare it with other known IDO inhibitors:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Methylisoxazole | Contains an isoxazole ring | Simpler structure; lacks additional functional groups |
| 4-Hydroxypyridine | Pyridine derivative with a hydroxyl group | Does not contain isoxazole; different biological activity |
| Other IDO inhibitors | Various structures targeting IDO | Diverse mechanisms; some may lack specificity |
This table illustrates that this compound possesses a unique structural integrity that enhances its biological activity against IDO.
In Vitro Studies
In vitro studies have shown that this compound significantly inhibits IDO activity. For instance, a study reported a half-maximal inhibitory concentration (IC) in the low micromolar range, indicating potent activity compared to other compounds.
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated across various cancer cell lines. The results are summarized below:
| Cell Line | IC (µM) | Comparison with Reference Drugs |
|---|---|---|
| HT29 (Colorectal Cancer) | 58.4 | More potent than fluorouracil (381.2 µM) |
| A549 (Lung Cancer) | Not specified | Less toxic to normal cells than reference drugs |
| MCF7 (Breast Cancer) | Not specified | Comparable selectivity index to reference drugs |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Scientific Research Applications
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
One of the primary applications of this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the immune response and is often implicated in cancer and infectious diseases. The inhibition of IDO can enhance the effectiveness of immunotherapies and cancer treatments by modulating the immune response.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide in various experimental models:
- Cancer Immunotherapy : In vitro studies have shown that this compound can significantly enhance T-cell activation when used in conjunction with other immunotherapeutic agents.
- Infectious Disease Models : Animal studies indicate that inhibition of IDO by this compound may reduce tumor growth and improve survival rates in models of cancer associated with chronic infections.
These findings suggest that this compound could be a valuable candidate for further development in cancer therapies and possibly other diseases where IDO plays a critical role .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are defined by variations in the aromatic core, linker groups, or substituents. A closely related derivative, N'-hydroxy-6-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]pyridazine-3-carboximidamide, replaces the pyridine ring with pyridazine (a six-membered ring containing two adjacent nitrogen atoms) while retaining the hydroxyimino and isoxazole-propoxy substituents . Below is a detailed comparative analysis:
Structural and Physicochemical Differences
| Property | Target Compound (Pyridine Derivative) | Pyridazine Analog |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₄O₃ | C₁₂H₁₄N₄O₃ |
| Molecular Weight (g/mol) | 276 (calculated) | 262 (calculated) |
| Aromatic Core | Pyridine (1 nitrogen atom) | Pyridazine (2 adjacent nitrogen atoms) |
| Key Functional Groups | Hydroxyimino, isoxazole, propoxy linker | Hydroxyimino, isoxazole, propoxy linker |
The pyridazine analog’s additional nitrogen atom increases polarity and hydrogen-bonding capacity, which may influence solubility, membrane permeability, and target binding kinetics compared to the pyridine derivative .
Hypothetical Pharmacological Implications
Metabolic Stability : The pyridine derivative’s lower polarity might favor greater metabolic stability in vivo compared to the pyridazine analog.
Solubility : The pyridazine analog’s higher polarity may improve aqueous solubility, aiding formulation but reducing blood-brain barrier penetration.
Research Findings and Limitations
Available evidence focuses on structural descriptions rather than direct pharmacological comparisons . Key observations include:
- Synthetic Accessibility : Both compounds are synthetically feasible, with the propoxy-isoxazole linker enabling modular modifications.
- Target Selectivity: No experimental data confirm target selectivity differences. However, pyridazine derivatives are historically associated with kinase inhibition (e.g., ALK, EGFR), suggesting a plausible pathway for the analog .
- Gaps in Data : Absence of comparative IC₅₀ values, pharmacokinetic profiles, or toxicity data limits actionable conclusions.
Preparation Methods
Overview of the Chemical Structure Relevant to Synthesis
The compound consists of:
- A pyridine ring substituted at the 3-position with a carboximidamide group bearing a hydroxy substituent (N'-hydroxycarboximidamide).
- A 6-position substitution of the pyridine ring with a propoxy linker attached to a 3-methylisoxazole moiety.
The presence of sensitive functional groups such as the hydroxycarboximidamide and the isoxazole ring necessitates careful selection of reaction conditions to avoid decomposition or side reactions.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide typically involves:
- Construction or procurement of the appropriately substituted pyridine core.
- Introduction of the propoxy linker at the 6-position of the pyridine ring.
- Coupling of the 3-methylisoxazol-5-yl moiety via the propoxy chain.
- Formation of the N'-hydroxycarboximidamide functional group at the 3-position of the pyridine ring.
Stepwise Synthetic Approach
Synthesis of 6-(3-methylisoxazol-5-yl)propoxy Substituted Pyridine
- Starting from 6-hydroxypyridine-3-carboximidamide or its derivatives, an alkylation reaction is performed using 3-(3-methylisoxazol-5-yl)propyl halide (e.g., bromide or tosylate) under basic conditions.
- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The reaction proceeds via nucleophilic substitution, attaching the propoxy linker bearing the isoxazole moiety to the 6-position hydroxyl group of the pyridine ring.
Formation of the N'-hydroxycarboximidamide Group
- The carboximidamide group at the 3-position is introduced by converting the corresponding nitrile precursor (pyridine-3-carbonitrile derivative) to the amidoxime.
- This is achieved by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine in a suitable solvent like ethanol or water.
- The reaction typically occurs under reflux conditions for several hours to ensure complete conversion.
- The amidoxime formation introduces the N'-hydroxy substituent essential for the biological activity of the compound.
Alternative Synthetic Routes
- Some synthetic routes may start from 6-hydroxy-3-cyanopyridine, which is first alkylated at the 6-position, followed by conversion of the nitrile to the amidoxime.
- Alternatively, the amidoxime can be formed first on the pyridine ring, followed by alkylation at the 6-position.
- The choice of sequence depends on the stability of intermediates and the availability of starting materials.
Purification and Characterization
- After synthesis, purification is commonly achieved by recrystallization or chromatographic techniques such as silica gel column chromatography.
- Characterization typically involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Detailed Research Findings and Data Table
| Step | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Alkylation of 6-hydroxypyridine | 3-(3-methylisoxazol-5-yl)propyl bromide, K2CO3, DMF, 80-100°C, 12-24 h | Nucleophilic substitution; moderate temperature to preserve isoxazole |
| 2 | Conversion of nitrile to amidoxime | Hydroxylamine hydrochloride, NaOAc, EtOH/H2O, reflux, 6-12 h | Forms N'-hydroxycarboximidamide group; reaction monitored by TLC |
| 3 | Purification | Recrystallization or silica gel chromatography | Ensures removal of unreacted starting materials and byproducts |
Notes on Reaction Optimization
- Reaction times and temperatures are optimized to maximize yield while minimizing decomposition.
- Solvent choice is critical; polar aprotic solvents favor alkylation, while protic solvents assist amidoxime formation.
- The stability of the isoxazole ring under reaction conditions is a key consideration; mild bases and controlled temperatures are preferred.
- Use of protecting groups is generally avoided to simplify the synthesis, given the functional group tolerance.
Q & A
Q. What are the recommended synthetic routes for N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide, and how can reaction conditions be optimized?
The synthesis of pyridine-isoxazole hybrids typically involves sequential functionalization. For example, describes a general procedure for coupling heterocyclic moieties using KCO as a base in DMF, which could be adapted for the propoxy linker in this compound. Key steps include:
- Step 1 : Alkylation of the pyridine ring with 3-(3-methylisoxazol-5-yl)propanol under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) to install the propoxy group.
- Step 2 : Introduction of the N'-hydroxycarboximidamide group via amidoxime formation, reacting the cyano precursor with hydroxylamine hydrochloride in ethanol/water at 60–80°C.
Optimization should focus on solvent selection (e.g., DMF vs. acetonitrile), reaction time, and stoichiometric ratios of reagents to minimize byproducts like over-alkylation or incomplete substitution .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm regiochemistry of the propoxy linker and isoxazole substitution. Key signals include the methyl group on the isoxazole (δ ~2.4 ppm) and the hydroxyimino proton (δ ~9–10 ppm).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]) and rule out impurities.
- HPLC with UV/Vis Detection : Use a C18 column (e.g., 5 µm, 150 mm × 4.6 mm) with a methanol/water gradient (60:40 to 90:10 over 20 min) to assess purity (>98% by area normalization) .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly targeting enzymes or receptors?
- Kinase Inhibition Assays : Given structural similarities to pyridine-carboximidamide derivatives in (e.g., compounds with anti-inflammatory or antiproliferative activity), test against kinases like JAK2 or Aurora kinases using fluorescence polarization (FP) assays with ATP-competitive probes.
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) to correlate bioactivity with pharmacokinetic properties .
Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C and analyze degradation products via LC-MS. For example, highlights instability of similar hydroxypyridines in acidic media due to hydrolysis of the carboximidamide group.
- Light/Temperature Sensitivity : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling to identify degradation pathways .
Q. What computational methods are effective for predicting binding modes of this compound with target proteins?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., isoxazole oxygen hydrogen-bonding with kinase hinge regions).
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility of the propoxy linker .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and reduce off-target effects?
- Analog Synthesis : Modify the isoxazole methyl group (e.g., replace with trifluoromethyl or ethyl) and vary the propoxy chain length.
- Pharmacophore Mapping : Compare electrostatic and hydrophobic features of active/inactive analogs using software like MOE or Phase .
Methodological Considerations
Q. What analytical techniques are critical for resolving synthetic intermediates with similar retention times in HPLC?
- Tandem Mass Spectrometry (MS/MS) : Use collision-induced dissociation (CID) to differentiate isomers based on fragmentation patterns (e.g., loss of the isoxazole vs. pyridine moiety).
- Chiral HPLC : Employ a Chiralpak IG-3 column with hexane/isopropanol (80:20) to separate enantiomers if stereocenters are introduced during synthesis .
Q. How should researchers address discrepancies in reported biological activity across different cell lines?
- Dose-Response Curves : Generate IC values in triplicate across multiple cell lines to account for variability in membrane permeability or efflux pump expression.
- Mechanistic Profiling : Combine RNA-seq and proteomics to identify off-target pathways (e.g., oxidative stress response) that may confound results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
